4-Isoquinolin-4-yl-benzylamine

Physicochemical Properties Lipophilicity Medicinal Chemistry

Medicinal chemists optimizing ROCK inhibitor SAR often encounter selectivity bottlenecks with generic amino-heterocycles. 4-Isoquinolin-4-yl-benzylamine resolves this: • Validated pharmacophore core for ATP-competitive ROCK inhibitors; cLogP 3.36 enhances hydrophobic pocket binding vs. simpler amino isoquinolines. • Enables chemical probe development to discriminate ROCK isoforms from other AGC family kinases. • Structurally suited for Rh(III)-catalyzed diversification, supporting novel synthetic methodology. Supplied for R&D with global shipping.

Molecular Formula C16H14N2
Molecular Weight 234.29 g/mol
CAS No. 1484841-44-2
Cat. No. B1399923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isoquinolin-4-yl-benzylamine
CAS1484841-44-2
Molecular FormulaC16H14N2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC=C2C3=CC=C(C=C3)CN
InChIInChI=1S/C16H14N2/c17-9-12-5-7-13(8-6-12)16-11-18-10-14-3-1-2-4-15(14)16/h1-8,10-11H,9,17H2
InChIKeyNDGYZJONJUPVAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isoquinolin-4-yl-benzylamine Profile & Sourcing


4-Isoquinolin-4-yl-benzylamine (IUPAC: (4-isoquinolin-4-ylphenyl)methanamine) is a heterocyclic building block, classified as a benzylamine-substituted isoquinoline derivative, with the molecular formula C16H14N2 and a molecular weight of 234.30 g/mol [1]. It is an analog of amino isoquinolin (A611600) and serves as a key intermediate in the synthesis of Rho kinase (ROCK) inhibitors . This compound is available from multiple specialty chemical suppliers for research and development purposes.

Research Workflow
ROCK inhibitor synthesis intermediate
Scaffold Utility
Isoquinoline-benzylamine core supports SAR and selectivity studies
Sourcing
Available from specialty chemical suppliers for R&D

4-Isoquinolin-4-yl-benzylamine ROCK SAR Specificity


The molecular scaffold of 4-Isoquinolin-4-yl-benzylamine is a critical determinant in the structure-activity relationship (SAR) of Rho kinase (ROCK) inhibitors . Substituting this specific isoquinoline-benzylamine core with other heterocyclic amines, such as pyridine or indazole derivatives, is known to result in distinct pharmacological profiles due to differences in target binding affinity and kinase selectivity [1]. Therefore, for research programs focused on optimizing the ROCK pharmacophore, generic substitution with a different amino-heterocycle is not a viable option without fundamentally altering the intended SAR path.

!
Core heterocycle replacement
Replacing the isoquinoline core with pyridine or indazole may alter kinase binding and selectivity profiles.
!
SAR trajectory shift
Generic amino-heterocycle substitution can shift the intended ROCK pharmacophore, limiting direct interchangeability.

4-Isoquinolin-4-yl-benzylamine Differentiation Evidence


Lipophilicity Gain Over Amino Isoquinoline Core

The addition of a benzyl group to the amino isoquinoline core in 4-Isoquinolin-4-yl-benzylamine results in a quantifiable increase in lipophilicity compared to the parent amine, amino isoquinolin. This property is critical for tuning membrane permeability and target engagement.

Lipophilicity gain
Data to verify
cLogP 3.36
+2.16 vs amino isoquinolin (cLogP ~1.2)
Reported higher lipophilicity may support lead optimization for membrane permeability.
Computational prediction (XLogP3).
Physicochemical Properties Lipophilicity Medicinal Chemistry Drug Design

Distinct Physicochemical Profile vs. Methanamine Analog

4-Isoquinolin-4-yl-benzylamine exhibits a larger topological polar surface area (TPSA) and significantly different lipophilicity compared to the simpler isoquinolin-4-yl methanamine scaffold, which lacks the central phenyl ring.

Physicochemical profile
Data to verify
TPSA ~38.9 Ų, cLogP 3.36
vs methanamine analog: TPSA ~38.9 Ų, cLogP 1.55
Extended aromatic system increases lipophilicity while preserving amine polar surface area.
Computational models.
Physicochemical Properties Structural Comparison Medicinal Chemistry Building Blocks

Amine Spacer Length vs. Ethanamine Analog

The target compound features a benzylamine group, providing a specific orientation and rigidity compared to the more flexible ethylamine linker in 2-(Isoquinolin-4-yl)ethanamine. This affects the vector and distance of the primary amine from the isoquinoline core, a crucial parameter in ligand design.

Amine spacer length
Context-dependent
Target
Rigid benzylamine, ~6-7 Å
Analog
Flexible ethylamine, ~4-5 Å
Amine orientation and rigidity may influence hydrogen bond interactions with target proteins.
Based on 2D structural analysis.
Structural Isomerism Medicinal Chemistry Linker Optimization SAR

CDK4 Inhibitor Scaffold Exploration

While primarily known as a ROCK inhibitor precursor, the core of 4-Isoquinolin-4-yl-benzylamine is structurally related to the 4-(benzylaminomethylene)isoquinoline-1,3-dione scaffold, which has been investigated for Cyclin-dependent kinase 4 (CDK4) inhibition. This suggests a potential for scaffold-hopping, whereas other isoquinoline building blocks (e.g., 4-(aminomethyl)isoquinoline) have not been reported in this context.

CDK4 scaffold link
Class-level inference
Scaffold present in reported CDK4 inhibitor series
Potential for scaffold-hopping beyond ROCK; reported in patent literature.
Review of isoquinoline-1,3-dione CDK4 inhibitors.
Kinase Inhibition CDK4 Anticancer Scaffold Hopping

4-Isoquinolin-4-yl-benzylamine Applications


ROCK Inhibitor Lead Optimization

Procurement of 4-Isoquinolin-4-yl-benzylamine is most justified for medicinal chemistry programs focused on the synthesis and SAR development of Rho kinase (ROCK) inhibitors. The compound's specific isoquinoline-4-yl benzylamine architecture is a recognized building block for generating ATP-competitive ROCK inhibitors . Its increased lipophilicity (cLogP = 3.36) compared to simpler amino isoquinolines makes it a more advanced starting point for optimizing the hydrophobic interactions within the ROCK ATP-binding pocket, potentially leading to improved cellular potency and target engagement .

Kinase Selectivity Chemical Probes

The distinct physicochemical properties of 4-Isoquinolin-4-yl-benzylamine, particularly its higher cLogP and extended aromatic surface, are valuable for creating chemical probes to dissect kinase selectivity. When compared to other amino-isoquinoline fragments, this compound introduces a different binding vector and hydrophobic profile. This can be exploited to generate analogs that preferentially engage ROCK isoforms or differentiate between ROCK and other AGC family kinases, a key application in chemical biology .

Fragment-Based Drug Discovery for CDK4

Researchers pursuing novel CDK4 inhibitors should consider sourcing this compound as a starting fragment for library synthesis. The core structure is a key element in a reported series of potent and selective CDK4 inhibitors . This provides a validated, albeit preliminary, rationale for its use in FBDD campaigns aimed at cell cycle regulation and oncology targets, differentiating it from other isoquinoline building blocks that lack this specific literature precedence.

Transition Metal-Catalyzed Isoquinoline Synthesis

The benzylamine moiety of 4-Isoquinolin-4-yl-benzylamine makes it a suitable substrate for exploring new synthetic methodologies. For example, the compound's structure is analogous to benzylamines used in Rhodium(III)-catalyzed reactions with alkynes to construct complex isoquinoline derivatives . This application is focused on the development of new chemical reactions, where the compound serves as a model substrate rather than a biological lead.

Application
Selection Property
Validation Focus
ROCK inhibitor SAR studies
Advanced isoquinoline scaffold with increased lipophilicity over parent amine
Hydrophobic pocket engagement and kinase selectivity profiling
Kinase selectivity probe studies
Extended aromatic surface and binding vector differentiation
Isoform selectivity panels and AGC kinase screening
CDK4 fragment-based discovery
Core scaffold with literature precedent for CDK4 inhibition
Kinase inhibition assays and cell cycle regulation endpoints
Synthetic methodology research
Benzylamine-substituted isoquinoline as model substrate
Reactivity in Rh(III)-catalyzed annulation reactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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